molecular formula C12H11N3O2S2 B4511093 N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide

N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide

Cat. No.: B4511093
M. Wt: 293.4 g/mol
InChI Key: PVFLTUCDQGNRBM-UHFFFAOYSA-N
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Description

N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide is a synthetic small molecule that integrates the privileged benzimidazole pharmacophore with a thiophene sulfonamide moiety. The benzimidazole core is a structurally significant scaffold in medicinal chemistry, known for its diverse biological activities and resemblance to naturally occurring nucleotides . This specific molecular architecture makes the compound a valuable template for investigating new chemical entities in several research domains. Compounds featuring the benzimidazole nucleus have demonstrated a wide spectrum of pharmacological activities in scientific studies, including antimicrobial, antiviral, antitumor, and anthelmintic properties . Furthermore, recent research has highlighted the particular significance of benzimidazole derivatives as potent inhibitors of enzymes like α-glucosidase, which is a key target in metabolic disorder research . The incorporation of the thiophene sulfonamide group is a strategic modification often explored in drug discovery to influence the compound's physicochemical properties and its interaction with biological targets, particularly enzymes . Although the specific mechanism of action for this compound requires further investigation, molecules with similar structures have been shown to exert their effects through mechanisms such as enzyme inhibition and potential interaction with tubulin, a key structural protein . This compound is provided exclusively for research purposes in vitro and is not intended for diagnostic or therapeutic use. Researchers exploring the structure-activity relationships of heterocyclic compounds, developing novel enzyme inhibitors, or investigating new bioactive chemotypes will find this a high-quality chemical tool for their investigations.

Properties

IUPAC Name

N-(2-methyl-3H-benzimidazol-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2S2/c1-8-13-10-5-4-9(7-11(10)14-8)15-19(16,17)12-3-2-6-18-12/h2-7,15H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFLTUCDQGNRBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide typically involves the condensation of 2-methylbenzimidazole with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (–SO₂NH–) exhibits classical reactivity, including:

  • Hydrolysis : Acidic or basic conditions may cleave the sulfonamide bond, yielding thiophene-2-sulfonic acid and 2-methyl-1H-benzimidazol-5-amine derivatives .

  • Nucleophilic Substitution : The nitrogen atom can participate in alkylation or acylation reactions under basic conditions, forming N-alkyl/aryl sulfonamides .

  • Complexation : Sulfonamides often coordinate with metal ions (e.g., Co²⁺, Fe³⁺) via the sulfonyl oxygen and NH groups, enabling catalytic or pharmaceutical applications .

Thiophene Ring Modifications

The thiophene ring undergoes electrophilic substitution and oxidation:

Reaction Type Conditions Product Yield/Notes
Sulfonation H₂SO₄, SO₃Thiophene-2,5-disulfonamideLimited by steric hindrance
Nitration HNO₃, H₂SO₄, 0–5°C5-Nitrothiophene-2-sulfonamideModerate regioselectivity
Oxidation H₂O₂, acetic acid, 50°CThiophene-2-sulfone derivativeHigh yield (>85%)

Oxidation of the thiophene ring to sulfone derivatives enhances metabolic stability, as seen in analogous compounds with improved microsomal half-lives (e.g., t½ = 77 min in human hepatocytes) .

Benzimidazole Functionalization

The 2-methyl-benzimidazole core supports:

  • Mannich Reactions : Condensation with formaldehyde and secondary amines introduces aminomethyl groups at the N1 position, enhancing pharmacological activity .

  • Halogenation : Electrophilic bromination (Br₂, FeBr₃) occurs at the 4-position of the benzimidazole ring, enabling further cross-coupling reactions .

  • N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) under basic conditions yields quaternary ammonium salts, altering solubility and bioactivity .

Metabolic and Enzymatic Interactions

In vitro studies on structurally related sulfonamides reveal:

  • Hepatic Oxidation : Cytochrome P450 enzymes oxidize the thiophene ring to reactive sulfoxide intermediates, which may form glutathione conjugates .

  • Hydrolytic Cleavage : Esterases or amidases in liver microsomes hydrolyze sulfonamide bonds, producing benzimidazole and sulfonic acid metabolites .

Metabolic Pathway Half-Life (t½) Key Enzyme
Thiophene oxidation10–30 minCYP3A4
Sulfonamide hydrolysis45–60 minCarboxylesterase

Pharmacological Implications

Derivatives of this compound exhibit:

  • COX-2 Inhibition : Substituted benzimidazole-sulfonamides show IC₅₀ values of 3.11 ± 0.41 μM against cyclooxygenase-2 .

  • Anticancer Activity : Thiophene sulfonamides inhibit carbonic anhydrase IX (CA-IX) with IC₅₀ < 1 μM, relevant for hypoxic tumors .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide exhibits significant anticancer properties. It functions as an inhibitor of specific cancer cell lines, demonstrating efficacy against breast and colon cancer models. The mechanism of action appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Research shows that it possesses inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics. Its sulfonamide group is particularly relevant, as sulfonamides are known for their broad-spectrum antibacterial properties .

1.3 Enzyme Inhibition

This compound acts as an inhibitor of certain enzymes, including carbonic anhydrases and dihydrofolate reductases. These enzymes are crucial for various biological processes, and their inhibition can lead to therapeutic effects in diseases such as glaucoma and certain types of cancer .

Structural Characteristics and Synthesis

The compound has a molecular formula of C12H11N3O2S2 and a molecular weight of approximately 293.36 g/mol . Its synthesis typically involves multi-step reactions starting from readily available benzimidazole derivatives combined with thiophene sulfonamide moieties. The synthetic routes have been optimized to yield high purity and yield, which is essential for further biological evaluations .

Case Studies and Research Findings

3.1 Case Study: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound to evaluate their anticancer properties. The results showed that certain derivatives had IC50 values in the low micromolar range against breast cancer cell lines, indicating potent activity .

3.2 Case Study: Antimicrobial Screening

Another investigation focused on the antimicrobial potential of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to existing antibiotics .

Mechanism of Action

The mechanism of action of N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The benzimidazole moiety is known to bind to various biological targets, while the thiophene ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, heterocyclic systems, and biological implications.

Substituent Effects on Reactivity and Bioactivity

  • 5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide (): Key Features: Contains a hydroxy group and a thiophene-pentyl chain. Comparison: The hydroxy group enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetic properties compared to the methyl-benzimidazole group in the target compound.
  • 5-chloro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide ():

    • Key Features : Includes a 2-oxopyrrolidinyl group, which introduces conformational flexibility.
    • Comparison : The oxopyrrolidine moiety may enhance binding to flexible enzyme active sites, whereas the rigid benzimidazole in the target compound could favor interactions with planar targets (e.g., topoisomerases) .

Heterocyclic Systems and Molecular Complexity

  • N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide (): Key Features: Combines thiophene with a pyrimidine ring. Molecular Weight: 246.32 g/mol. However, the target compound’s benzimidazole may confer higher metabolic stability due to reduced susceptibility to oxidative degradation .
  • N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide ():

    • Key Features : Features benzodioxole and oxadiazole rings.
    • Comparison : The benzodioxole group may improve blood-brain barrier penetration, but the target compound’s methyl-benzimidazole could offer superior selectivity for peripheral targets .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties
This compound 2-methylbenzimidazole, thiophene ~287.34 (estimated) High rigidity, potential DNA interaction
5-chloro-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)thiophene-2-sulfonamide Hydroxy-pentyl chain ~389.90 (estimated) Enhanced solubility, hydrogen bonding
N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide Methoxypyrimidine 246.32 Broad hydrogen-bonding capacity
N-(2H-1,3-benzodioxol-5-yl)-[...]thiophene-3-sulfonamide Benzodioxole, oxadiazole ~473.50 (estimated) Improved BBB penetration

Research Findings and Case Studies

  • Sulfonamide Role : The sulfonamide group (-SO2NH2) is critical for enzyme inhibition across all compounds, often acting as a bioisostere for carboxylic acids to enhance binding .
  • Benzimidazole Advantage : The 2-methylbenzimidazole in the target compound may reduce cytochrome P450-mediated metabolism, extending half-life compared to simpler thiophene derivatives .
  • Synthetic Challenges : Compounds with multiple heterocycles (e.g., benzodioxole-oxadiazole) require complex multistep syntheses, whereas the target compound’s simpler structure allows for scalable production .

Biological Activity

N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential anticancer applications, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₂H₁₁N₃O₂S
  • Molecular Weight : 293.359 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiophene derivatives, including this compound. The compound exhibits significant activity against various pathogens.

Minimum Inhibitory Concentration (MIC) Values

PathogenMIC (µg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These results indicate that the compound can effectively inhibit bacterial growth, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzimidazole derivatives have been well-documented, particularly through their interactions with various receptors. This compound has shown promising results in inhibiting inflammatory pathways.

Structure–Activity Relationship (SAR)

Research into the SAR of benzimidazole compounds reveals that substitutions at specific positions on the benzimidazole ring significantly influence their anti-inflammatory activity:

  • N1 Position : Substituents here enhance COX-2 inhibition.
  • C2 Position : Alterations can lead to antagonism of cannabinoid receptors.

For instance, a compound with a methyl group at the C2 position exhibited enhanced selectivity for COX-2 over COX-1 .

Anticancer Activity

The potential anticancer properties of this compound have been explored in vitro against various cancer cell lines.

Cytotoxicity Data

Cell LineIC₅₀ (µM)
Cervical Cancer (SISO)3.77
Bladder Cancer (RT-112)4.50

The compound demonstrated significant cytotoxicity, particularly against cervical cancer cells, suggesting its potential as an anticancer therapeutic .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted on the antimicrobial efficacy of various thiophene derivatives found that this compound exhibited one of the lowest MIC values against Staphylococcus aureus compared to other derivatives tested .
  • Anti-inflammatory Mechanism :
    Another study investigated the anti-inflammatory mechanisms of benzimidazole derivatives, revealing that the compound inhibited TNF-alpha production in vitro, which is crucial for inflammation regulation .

Q & A

Q. Structure-Activity Relationship (SAR) Insights :

  • Benzimidazole Modifications : Adding electron-withdrawing groups (e.g., Cl at position 6) enhances binding to targets like viral proteases by increasing electrophilicity .
  • Thiophene Substituents : Introducing hydrophobic groups (e.g., phenyl at position 5) improves membrane permeability, as seen in analogs with IC₅₀ values < 1 μM against SARS-CoV-2 Mpro .
    Methodology :
  • Comparative Assays : Test derivatives against reference compounds (e.g., lopinavir) using enzymatic inhibition assays .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to active sites .

Advanced: How can conflicting bioactivity data across studies be systematically resolved?

Q. Case Analysis :

  • Discrepancy Example : One study reports IC₅₀ = 0.8 μM against SphK1 kinase, while another shows no activity .
    Resolution Strategies :

Assay Standardization : Ensure consistent buffer conditions (pH 7.4 vs. 6.5 alters ionization of sulfonamide NH) .

Control Compounds : Include positive controls (e.g., tamoxifen for cytotoxicity assays) to validate experimental setups.

Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation in inactive studies .

Advanced: What computational approaches elucidate the mechanism of proteasome inhibition by this compound?

Q. Methodological Workflow :

Docking Studies : Align the sulfonamide group with Thr1 residue in the proteasome β5 subunit (PDB: 8UM) .

QM/MM Simulations : Calculate binding energy (ΔG ≈ -9.2 kcal/mol) using Gaussian09 with B3LYP/6-31G* basis set.

ADMET Prediction : SwissADME predicts moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk .

Advanced: How does this compound synergize with adjuvants in combination therapies?

Q. Experimental Design :

  • Synergy Screening : Use Chou-Talalay combination index (CI) assays. For example:
    • With Bortezomib : CI = 0.3 (strong synergy) in multiple myeloma cell lines due to dual proteasome and NF-κB inhibition .
  • Mechanistic Studies : RNA-seq reveals downregulation of anti-apoptotic genes (e.g., BCL-2) when co-administered with doxorubicin .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-methyl-1H-benzimidazol-5-yl)thiophene-2-sulfonamide

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